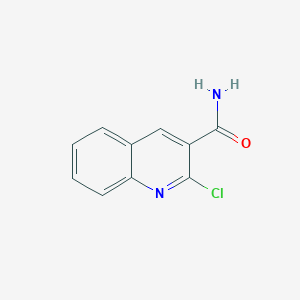

2-Chloroquinoline-3-carboxamide

Overview

Description

2-Chloroquinoline-3-carboxamide is a chemical compound that has been used as a precursor and building block for the synthesis of a wide range of heterocyclic systems .

Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carboxamide has been reported to involve the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours . This process provides easy access to 2-chloroquinoline-3-carboaldehydes through a Vilsmeier–Haack reaction .Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carboxamide is complex and interesting. It has been used as a precursor for the synthesis of a wide range of heterocyclic systems .Chemical Reactions Analysis

2-Chloroquinoline-3-carboxamide undergoes various chemical reactions. These include cyclization reactions at both the aldehyde and chloro groups, reduction of the aldehyde group, and condensation reactions with active methylene compounds, hydrazine, hydroxylamine, hydrazides, (thio)semicarbazide, and urea .Scientific Research Applications

Synthesis of Quinoline Derivatives

2-Chloroquinoline-3-carboxamide is utilized in the synthesis of various quinoline derivatives. These derivatives are important due to their wide range of biological activities and applications in medicinal chemistry .

Catalysis

This compound can act as a catalyst in chemical reactions, such as the amination of aldehydes, which is a key step in synthesizing certain pharmaceuticals .

Anticancer Research

Quinoline-carboxamide derivatives have shown potential as anticancer agents. They have been tested against various cell lines and compared with standard drugs like Doxorubicin for their anti-proliferative activities .

Construction of Heterocyclic Systems

2-Chloroquinoline-3-carboxamide is used in reactions to construct fused or binary quinoline-core heterocyclic systems, which are significant in developing new therapeutic agents .

Substitution Reactions

It undergoes substitution reactions at its chloro position, which is a valuable reaction in organic synthesis for creating complex molecules with potential therapeutic applications .

Safety and Hazards

Future Directions

2-Chloroquinoline-3-carboxamide and its derivatives are expected to continue attracting the attention of researchers. Improvements in their synthesis, as well as novel transformations of these compounds, are anticipated to be reported in the future . The compound’s potential for future drug development is also highlighted, given the medicinal potential of quinoline and its functionalized derivatives .

Mechanism of Action

Target of Action

The primary target of 2-Chloroquinoline-3-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

2-Chloroquinoline-3-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . These compounds work by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This suggests that these compounds induce apoptosis, a process of programmed cell death, in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2-Chloroquinoline-3-carboxamide involve the regulation of apoptosis. The compound down-regulates Bcl-2, an anti-apoptotic protein, and up-regulates BAX and Caspase-3, pro-apoptotic proteins . This leads to the initiation of apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico assessment of ADME properties indicates that all of the potent 2-Chloroquinoline-3-carboxamide compounds are orally bioavailable without blood–brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their bioavailability .

Result of Action

The result of the action of 2-Chloroquinoline-3-carboxamide is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also shows high selectivity, with a cytotoxic effect (IC 50 >113 μM) highly selective on normal human cells (WI-38) .

Action Environment

properties

IUPAC Name |

2-chloroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

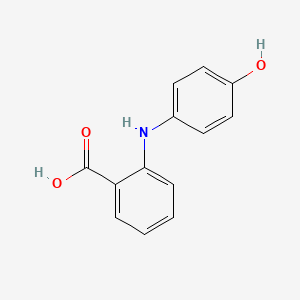

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502348 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-3-carboxamide | |

CAS RN |

73776-21-3 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-methoxyphenyl)amine](/img/structure/B1625391.png)

![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)